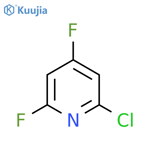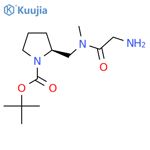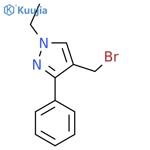Dihydroisoquinoléines
Dihydroisoquinolines are a class of heterocyclic compounds characterized by the presence of a six-membered nitrogen-containing ring with a double bond in the 1,4 position and an additional five-membered ring fused to it. These molecules exhibit diverse chemical properties and are of significant interest in various fields due to their potential applications.
Structurally, dihydroisoquinolines typically consist of a six-membered isoquinoline nucleus with an exo-double bond between C-3 and C-4 and a substituent at the 1-position or other positions. The nitrogen atom in the ring confers basicity and can participate in various functional group transformations.
In medicinal chemistry, dihydroisoquinolines are explored as potential drugs for treating neurological disorders such as Parkinson’s disease due to their ability to cross the blood-brain barrier. Additionally, these compounds have shown promise in the treatment of inflammatory diseases and cancer therapy due to their antioxidant properties and ability to modulate cellular signaling pathways.
Dihydroisoquinolines also find applications in organic synthesis as versatile building blocks for constructing complex molecules through various functionalization reactions. Their structural flexibility allows them to be tailored for specific biological or chemical purposes, making them valuable tools in both academic research and industrial development.

| Structure | Nom chimique | CAS | Le MF |
|---|---|---|---|
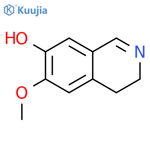 |
7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline (~90% by HPLC) | 4602-73-7 | C10H11NO2 |
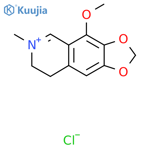 |
Cotarnine Chloride | 10018-19-6 | C12H14ClNO3 |
 |
Isoquinoline,7-fluoro-3,4-dihydro-1-methyl- | 269402-41-7 | C10H10FN |
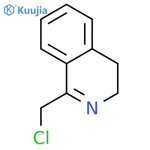 |
1-(chloromethyl)-3,4-dihydroisoquinoline | 36177-79-4 | C10H10ClN |
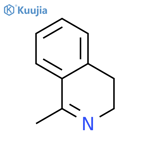 |
1-methyl-3,4-dihydroisoquinoline hydrochloride | 26210-39-9 | C10H12ClN |
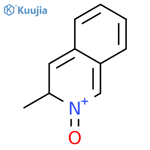 |
Isoquinoline,3-methyl-, 2-oxide | 14548-00-6 | C10H9NO |
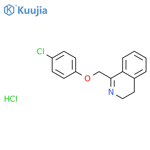 |
Isoquinoline,1-[(4-chlorophenoxy)methyl]-3,4-dihydro-, hydrochloride (1:1) | 10500-82-0 | C16H15Cl2NO |
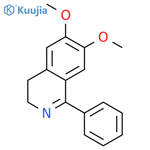 |
6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline | 10172-39-1 | C17H17NO2 |
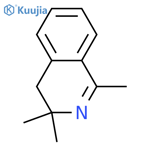 |
1,3,3-Trimethyl-3,4-dihydroisoquinoline | 79023-51-1 | C12H15N |
 |
3,4-Dihydroisoquinoline-6,7-diol | 4602-83-9 | C9H9NO2 |
Littérature connexe
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
3. Book reviews
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
Fournisseurs recommandés
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
Produits recommandés

